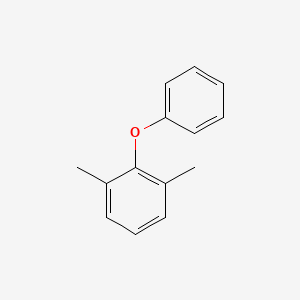

1,3-Dimethyl-2-phenoxybenzene

Description

1,3-Dimethyl-2-phenoxybenzene (CAS: Not explicitly provided; referred to as compound 2 in ) is a diaryl ether derivative featuring two methyl groups at the 1- and 3-positions of the benzene ring and a phenoxy substituent at the 2-position. It is synthesized via oxidative dearomatization reactions, as demonstrated in the conversion of phenols to substituted cyclohexadienones and diaryl ethers using λ³- and λ⁵-iodane reagents . The compound exhibits conformational chirality in the solid state due to restricted rotation of the phenoxy group, forming chiral crystals without external chiral agents .

Properties

CAS No. |

22040-02-4 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

1,3-dimethyl-2-phenoxybenzene |

InChI |

InChI=1S/C14H14O/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13/h3-10H,1-2H3 |

InChI Key |

LUBUOSHGCFAFRO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)OC2=CC=CC=C2 |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2=CC=CC=C2 |

Synonyms |

1,3-dimethyl-2-phenoxybenzene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 1,3-dimethyl-2-phenoxybenzene, enabling comparisons of steric, electronic, and crystallographic properties:

Phenoxybenzene (4b)

- Structure : A simple diaryl ether lacking methyl substituents.

- Key Differences: Steric Effects: The absence of methyl groups reduces steric hindrance, allowing freer rotation of the phenoxy moiety. This results in non-chiral crystals in the solid state . Reactivity: Less steric shielding may enhance susceptibility to electrophilic substitution reactions compared to methylated derivatives.

1,3,5-Trimethyl-2-phenoxybenzene (4d)

- Structure : Features three methyl groups at the 1-, 3-, and 5-positions.

Di(4-aminophenyl) Ether (Compound 3 in )

- Structure: A diaryl ether with amino groups at the para positions.

- Key Differences: Hydrogen Bonding: Amino groups enable hydrogen bonding, influencing crystal packing and solubility. This contrasts with the hydrophobic methyl groups in 1,3-dimethyl-2-phenoxybenzene . Chirality: Forms chiral crystals like 1,3-dimethyl-2-phenoxybenzene, but the driving force (hydrogen bonding vs. steric hindrance) differs.

1-(3,3-Dichloroallyloxy)-2-nitrobenzene

- Structure : A nitro-substituted benzene with a dichloroallyloxy group.

- Key Differences: Electronic Effects: The nitro group is strongly electron-withdrawing, making the compound more electrophilic than methyl-substituted analogs.

Structural and Property Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.